Benzene, (3-cyclohexyl-1,1-dimethylbutyl)-
Overview
Description
Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is an organic compound with the molecular formula C18H28 It is a derivative of benzene, where a cyclohexyl group and a 1,1-dimethylbutyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- typically involves the alkylation of benzene with 3-cyclohexyl-1,1-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced cyclohexyl derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyclohexyl and dimethylbutyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Another derivative of benzene with tert-butyl groups.
Benzene, (1,3-dimethylbutyl)-: A similar compound with a different alkyl group attached to the benzene ring.
Benzene, 1,3-dimethyl-: A simpler derivative with two methyl groups attached to the benzene ring.
Uniqueness
Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- is unique due to the presence of both a cyclohexyl group and a 1,1-dimethylbutyl group, which impart distinct steric and electronic properties
Properties
IUPAC Name |
(4-cyclohexyl-2-methylpentan-2-yl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h5,8-9,12-13,15-16H,4,6-7,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGLKBCRKWFFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886294 | |
Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-58-9 | |
Record name | (3-Cyclohexyl-1,1-dimethylbutyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63302-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (3-cyclohexyl-1,1-dimethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.